
5-Dimethylamiloride
Overview
Description
5-Dimethylamiloride (systematic name: 3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)-2-pyrazinecarboxamide hydrochloride) is a selective Na+/H+ exchange (NHE) blocker. It has a molecular weight of 294.14 g/mol and a molecular formula of C₈H₁₂ClN₇O·HCl . The compound is synthesized as a solid with >97% purity and is soluble in DMSO (up to 10 mM). Its primary mechanism involves inhibiting sodium-hydrogen antiporters, which are critical in regulating intracellular pH and volume.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamiloride can be synthesized through a multi-step process involving the reaction of 3-amino-6-chloropyrazine-2-carboxamide with dimethylamine . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for dimethylamiloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethylamiloride primarily undergoes substitution reactions due to the presence of reactive amino and chloro groups on its pyrazine ring . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include dimethylamine and other nucleophiles.
Oxidation and Reduction Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with dimethylamine yield dimethylamiloride, while oxidation reactions may produce various oxidized derivatives .
Scientific Research Applications
Inhibition of Sodium/Hydrogen Exchangers
DMA selectively inhibits NHE1, NHE2, and NHE3, which are critical for maintaining intracellular pH and cell volume. The inhibition of these exchangers has been linked to various physiological effects:
Exchanger | Ki Value (μM) |
---|---|
NHE1 | 0.02 |
NHE2 | 0.25 |
NHE3 | 14 |
This specificity allows DMA to be utilized in studies focusing on intracellular pH regulation and cellular function modulation .
Potential Therapeutic Applications in Diabetes
Recent studies have indicated that DMA may enhance insulin secretion from pancreatic β-cells by modulating intracellular pH levels. This effect is particularly relevant for Type 2 Diabetes management:
- Mechanism : DMA promotes the retention of H⁺ ions, thereby influencing insulin release.
- Research Findings : In vitro studies demonstrated that DMA enhances glucose-induced insulin secretion and can potentially protect pancreatic β-cells from dysfunction .
Cardiovascular Protection
DMA has shown promise in cardioprotection, particularly in the context of ischemia-reperfusion injury:
- Mechanism : By inhibiting Na⁺/Ca²⁺ exchangers, DMA increases calcium sensitivity in cardiomyocytes, which is crucial for cardiac contractility.
- Case Study : Experimental trials indicated that DMA administration significantly improved cardiac function post-resuscitation from myocardial infarction .
Neuroprotective Effects
DMA's ability to inhibit TRPA1 channels has been explored for its neuroprotective properties:
- Study Insights : Inhibition of TRPA1 channels by DMA has been linked to reduced inflammatory pain and potential therapeutic effects in neurodegenerative diseases .
Case Study 1: Insulin Secretion Enhancement
A study investigated the effects of DMA on insulin secretion in isolated rat pancreatic islets. Results indicated a significant increase in insulin release upon glucose stimulation when treated with DMA, suggesting its potential as a therapeutic agent for diabetes management.
Case Study 2: Cardioprotection in Ischemia-Reperfusion Injury
In a controlled experiment involving rat models subjected to induced myocardial infarction, administration of DMA resulted in improved recovery of cardiac function post-injury compared to control groups. Measurements included ejection fraction and myocardial tissue viability, demonstrating the cardioprotective properties of DMA.
Mechanism of Action
Dimethylamiloride exerts its effects by inhibiting sodium-hydrogen exchangers, which are involved in regulating intracellular pH and ion balance . By blocking these exchangers, dimethylamiloride prevents the exchange of sodium and hydrogen ions, leading to a decrease in intracellular pH and modulation of cellular functions . This mechanism is particularly important in the context of myocardial protection during hemorrhagic shock .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Functional Groups
5-Dimethylamiloride belongs to the amiloride family, characterized by a pyrazine-carboxamide backbone. Its distinct feature is the dimethylamino group at the 5-position. Below is a comparison with two closely related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Mechanistic and Functional Insights
- 5-(N,N-Hexamethylene)amiloride: The bulky hexamethylene group likely reduces solubility but could enhance binding affinity to hydrophobic regions of ion channels. No direct activity data exists, but structural analogs with similar substituents show prolonged inhibitory effects .
- 5H-amiloride: The absence of the amino group at the 5-position diminishes its ability to interact with NHE proteins, rendering it pharmacologically inactive. It is primarily recognized as a synthetic impurity in amiloride production .
Hypothesized Pharmacological Differences
While this compound’s Na+/H+ blocking activity is inferred from its structural similarity to amiloride, its dimethylamino group may confer unique pharmacokinetic properties:
- Increased half-life : Enhanced lipophilicity could prolong tissue retention.
- Isoform selectivity: Substitutions at the 5-position are known to influence selectivity among NHE isoforms (e.g., NHE-1 vs. NHE-3) in related compounds .
Research Findings and Limitations
- This compound: No peer-reviewed studies directly investigate its efficacy or toxicity. Its pharmacological profile remains theoretical, derived from structural extrapolation .
- Comparative data gaps : The absence of published IC₅₀ values, bioavailability, or in vivo toxicity data for this compound and its analogs limits definitive conclusions.
- Relevance to other dimethylamino-containing drugs: While dimethylamino groups are common in pharmaceuticals (e.g., ranitidine, an H₂ blocker), their functional roles differ significantly from ion-channel modulators like amiloride derivatives .
Biological Activity
5-Dimethylamiloride (DMA) is a derivative of amiloride, primarily recognized for its biological activities, particularly in the modulation of ion channels and its potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, effects on various cell types, and implications for disease treatment.
This compound is chemically classified as an amiloride derivative with the molecular formula and a molecular weight of approximately 233.67 g/mol. It is known for its ability to selectively inhibit sodium channels, particularly the epithelial sodium channel (ENaC) and Na+/H+ exchangers (NHE), which are critical in various physiological processes.
1. Inhibition of Ion Channels:
DMA exhibits significant inhibitory effects on ENaC and NHE, leading to alterations in intracellular ion concentrations. This inhibition results in:
- Increased intracellular H+ concentration : By blocking NHE, DMA causes a decrease in intracellular pH, which can affect various cellular functions.
- Calcium signaling modulation : DMA has been shown to inhibit calcium signals induced by stimuli such as allyl isothiocyanate in TRPA1-expressing cells, with an estimated IC50 of about 60 µM .
2. Effects on Insulin Secretion:
Research indicates that DMA enhances insulin secretion from pancreatic β-cells by improving glucose homeostasis. It facilitates time-dependent potentiation (TDP), enabling insulin release under conditions where it would typically be impaired . This suggests potential applications in treating Type 2 Diabetes.
Biological Activity Summary Table
Case Study 1: Cardiovascular Effects
A study investigated the effects of DMA on cardiomyocytes, revealing that it enhances calcium sensitivity and improves contractile function. This property suggests that DMA could be beneficial for patients with heart failure or other cardiovascular conditions .
Case Study 2: Diabetes Research
In mouse models, DMA was shown to significantly improve glucose homeostasis and enhance insulin secretion. The findings highlight its potential as a therapeutic agent for managing Type 2 Diabetes by targeting β-cell function .
Case Study 3: Sensory Transduction
Research involving lobster olfactory receptor neurons demonstrated that DMA derivatives inhibit odorant-evoked activity, indicating a role in sensory transduction pathways. This suggests broader implications for understanding chemosensory mechanisms .
Q & A
Q. Basic: What are the established protocols for synthesizing 5-Dimethylamiloride, and how can purity be validated?
Answer:
Synthesis typically involves amiloride derivatization via dimethylation under controlled conditions (e.g., using dimethyl sulfate in alkaline media). Purity validation requires orthogonal methods:
- HPLC-UV (retention time comparison with standards) .
- Mass spectrometry (exact mass confirmation) .
- ¹H/¹³C NMR (peak integration for dimethyl group quantification; absence of solvent/residual reactant peaks) .
- Elemental analysis (C, H, N percentages within ±0.4% of theoretical values) .
Key considerations: Document reaction conditions (temperature, solvent ratios) and purification steps (recrystallization solvents, column chromatography parameters) to ensure reproducibility .
Q. Basic: What mechanisms underlie this compound’s activity in sodium-hydrogen exchanger (NHE) inhibition studies?
Answer:
this compound competitively inhibits NHE isoforms by binding to extracellular cation transport sites. Methodological validation includes:
- Patch-clamp electrophysiology to measure Na⁺/H⁺ flux rates in transfected cell lines .
- Dose-response curves (IC₅₀ calculations via nonlinear regression) .
- Control experiments using NHE-deficient cells or knockout models to confirm specificity .
Data interpretation: Compare inhibition kinetics (Kᵢ values) across isoforms (e.g., NHE1 vs. NHE3) to assess selectivity .
Q. Advanced: How should researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Answer: Contradictions often arise from methodological variability. Mitigate via:
- Standardized assay conditions: pH (e.g., 6.8 vs. 7.4), temperature, and buffer composition (HCO₃⁻-free vs. HCO₃⁻-rich) significantly affect NHE activity .
- Cell line validation: Ensure consistent NHE isoform expression levels (qRT-PCR/Western blot) .
- Meta-analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from peer-reviewed studies, adjusting for covariates like assay type .
Example: A 2024 meta-study attributed ±20% IC₅₀ variability to pH differences in extracellular buffers .
Q. Advanced: What strategies optimize this compound’s stability in long-term cell culture experiments?
Answer: Stability challenges stem from light sensitivity and hydrolysis. Optimize via:
- Photoprotection: Use amber vials and low-light incubation conditions .
- Solvent selection: DMSO stock solutions (≤10 mM) stored at -80°C with desiccants reduce hydrolytic degradation .
- HPLC monitoring: Regular stability checks (e.g., every 24 hrs) to quantify degradation products .
Protocol refinement: Pre-test solvent biocompatibility (e.g., DMSO ≤0.1% v/v to avoid cytotoxicity) .
Q. Advanced: How can researchers design robust controls to distinguish this compound’s primary effects from off-target interactions?
Answer:
- Pharmacological controls: Co-administer non-dimethylated amiloride analogs to isolate dimethyl group-specific effects .
- Genetic controls: Use CRISPR/Cas9-edited NHE-null cell lines to confirm target dependency .
- Omics profiling: Transcriptomic or proteomic screens post-treatment to identify off-target pathways .
Data validation: Replicate findings in ≥2 independent models (e.g., primary cells and immortalized lines) .
Q. Basic: What in vitro assays are most reliable for assessing this compound’s efficacy?
Answer:
- Fluorometric assays: BCECF-AM for intracellular pH measurement in NHE-expressing cells .
- Radiotracer flux assays: ²²Na⁺ uptake quantification in pH-clamped systems .
- High-content imaging: Subcellular localization tracking via fluorescently tagged NHE isoforms .
Best practices: Include positive controls (e.g., EIPA for NHE1) and validate assay linearity via dilution series .
Q. Advanced: How to address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?
Answer: Discrepancies often reflect bioavailability or metabolism differences. Address via:
- ADME profiling: In vitro microsomal stability assays (e.g., liver S9 fractions) to predict hepatic clearance .
- Tissue distribution studies: LC-MS/MS quantification in target organs (e.g., kidney vs. plasma) .
- Allometric scaling: Adjust dosing regimens using species-specific body surface area calculations .
Case study: A 2023 study improved in vivo efficacy by co-administering CYP450 inhibitors to reduce hepatic metabolism .
Q. Basic: What are the critical parameters for reproducing this compound dose-response experiments?
Answer:
- Cell density: Optimize to avoid confluence-induced pH drift (e.g., 70-80% confluency) .
- Pre-incubation time: Standardize ≥30 min in serum-free media to stabilize baseline pH .
- Vehicle controls: Match DMSO concentrations across treatment groups .
Documentation: Report exact media composition, CO₂ levels, and equipment calibration dates .
Q. Advanced: What computational tools predict this compound’s binding dynamics with NHE isoforms?
Answer:
- Molecular docking: Use AutoDock Vina with NHE crystal structures (e.g., PDB ID 6FH8) .
- MD simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
- Free energy calculations: MM/PBSA to compare binding affinities across isoforms .
Validation: Cross-check computational predictions with mutagenesis data (e.g., K⁺→A substitutions at binding sites) .
Q. Advanced: How to design a high-throughput screening (HTS) pipeline for this compound derivatives?
Answer:
- Library design: Prioritize derivatives with modified dimethyl groups (e.g., diethyl or cyclopropyl analogs) .
- Automated assays: 384-well plate fluorometric pH assays with robotic liquid handling .
- Hit criteria: Define thresholds (e.g., ≥50% inhibition at 10 µM; SI >10 vs. off-target panels) .
Quality control: Include Z’-factor validation (≥0.5) to ensure assay robustness .
Properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUPNVSYKGKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923797 | |
Record name | 5-Dimethylamiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-79-5 | |
Record name | 5-Dimethylamiloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Dimethylamiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1214-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLAMILORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GC547293P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.